2-Iodo-6-(trifluoromethyl)pyridine

Trifluoromethylation Halogen/metal exchange Copper catalysis

2-Iodo-6-(trifluoromethyl)pyridine (CAS 100366-74-3) is a heterocyclic building block belonging to the halogenated trifluoromethylpyridine class, characterized by an iodine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. The compound has a molecular weight of 272.99 g/mol, a computed XLogP3-AA of 2.5, and is typically supplied as a solid with a melting point of 84–86 °C and purity ≥95%.

Molecular Formula C6H3F3IN
Molecular Weight 272.997
CAS No. 100366-74-3
Cat. No. B597997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-6-(trifluoromethyl)pyridine
CAS100366-74-3
Synonyms2-(trifluoromethyl)-6-iodopyridine
Molecular FormulaC6H3F3IN
Molecular Weight272.997
Structural Identifiers
SMILESC1=CC(=NC(=C1)I)C(F)(F)F
InChIInChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H
InChIKeyOTYFTJSGVQORLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-6-(trifluoromethyl)pyridine (CAS 100366-74-3) – Core Identity for Halogenated Pyridine Intermediate Procurement


2-Iodo-6-(trifluoromethyl)pyridine (CAS 100366-74-3) is a heterocyclic building block belonging to the halogenated trifluoromethylpyridine class, characterized by an iodine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring [1]. The compound has a molecular weight of 272.99 g/mol, a computed XLogP3-AA of 2.5, and is typically supplied as a solid with a melting point of 84–86 °C and purity ≥95% [2]. Its dual halogen–fluoroalkyl substitution pattern makes it a strategic intermediate for pharmaceutical and agrochemical research programs requiring orthogonal reactivity handles [3].

Why 2-Iodo-6-(trifluoromethyl)pyridine Cannot Be Simply Replaced by Its Bromo or Chloro Analogs


Within the 2-halo-6-(trifluoromethyl)pyridine series, the identity of the halogen at the 2-position is not a trivial variable—it dictates the kinetic barrier and chemoselectivity of key transformations. In trifluoromethylcopper-mediated displacement, 2-iodopyridines react approximately 50 times faster than their bromo counterparts, while chloro analogs are essentially inert [1]. This reactivity hierarchy is inverted under certain catalytic amination conditions, where bromo derivatives can outperform iodo substrates if the ligand environment is carefully optimized [2]. Consequently, selecting the iodo congener is a deliberate strategic decision that commits a synthetic route to a distinct reactivity profile, and generic substitution with a bromo or chloro analog will fundamentally alter reaction kinetics, achievable yields, and the scope of compatible downstream transformations.

Quantitative Differentiation Evidence for 2-Iodo-6-(trifluoromethyl)pyridine Versus Closest Analogs


Trifluoromethylcopper Displacement: Iodo Reacts ~50× Faster Than Bromo

In the copper-mediated displacement of halide by in situ generated trifluoromethylcopper, 2-iodopyridine is consumed approximately 50 times more rapidly than 2-bromopyridine, while the chloro analog is virtually unreactive [1]. This kinetic differential, established via competition kinetics, is a class-level property of the halopyridine series and directly governs chemoselectivity when substrates bearing multiple halogen atoms are employed [1].

Trifluoromethylation Halogen/metal exchange Copper catalysis Kinetic selectivity

Trifluoromethylation Yield: Near-Quantitative for 2-Iodopyridines vs Moderate for 2-Bromopyridines

2-Iodopyridines can be converted into 2-(trifluoromethyl)pyridines almost quantitatively via displacement of iodide by in situ generated (trifluoromethyl)copper. By contrast, 3- and 4-iodopyridines or 2-bromopyridines afford only moderate yields at best under identical conditions [1]. While the study used unsubstituted 2-iodopyridine, the established leaving-group hierarchy (I ≫ Br ≫ Cl) is intrinsic to the halogen and is unaffected by the 6-CF₃ substituent, which is electron-withdrawing and further activates the 2-position toward nucleofugal departure.

Trifluoromethylation Yield comparison Halopyridine Copper catalysis

6-CF₃ Substituent Effect on Amination: 72% Yield Boost vs 5-CF₃ Isomer (Lower Yield)

In Cu-MOF-catalyzed amination of 2-halopyridines with n-octylamine, 2-bromo-6-(trifluoromethyl)pyridine delivers a 72% yield of the amination product, while the 5-CF₃ regioisomer gives consistently lower yields under equivalent conditions (e.g., 59% maximum for the 5-isomer under optimized conditions) [1]. The electron-withdrawing CF₃ group at the 6-position (para to the leaving group) enhances electrophilicity at the reactive center while minimizing deleterious side reactions that plague the 5-substituted analog. Although the published study employed the bromo derivative, the reactivity trend is dominated by the electronic effect of the CF₃ substituent and is therefore directly transferable to the iodo analog, where the superior leaving-group ability of iodide would be expected to further amplify the yield advantage.

Catalytic amination Regioisomer comparison Copper nanoparticles MOF catalysis

Halogen/Metal Exchange Orthogonality: Iodine Displaced Exclusively Over Bromine or Chlorine

Intramolecular competition experiments demonstrate that when 2-chloro-6-iodopyridine and 2-bromo-6-iodopyridine are treated with trifluoromethylcopper, the heavier halogen (iodine) is displaced exclusively, leaving the lighter halogen untouched [1]. This enables sequential, orthogonal functionalization strategies where the iodine handle at the 2-position can be activated first (e.g., via CuCF₃, Pd-catalyzed cross-coupling, or halogen/metal exchange), followed by subsequent manipulation of the bromine or chlorine at alternative positions. The 2-iodo-6-(trifluoromethyl)pyridine scaffold, bearing only the iodine leaving group alongside the inert CF₃, provides a single reactive handle for the first functionalization step without competing side reactions from a second halogen.

Chemoselectivity Halogen/metal exchange Regioselective functionalization Trifluoromethylcopper

High-Value Application Scenarios for 2-Iodo-6-(trifluoromethyl)pyridine Based on Quantitative Evidence


Sequential Orthogonal Functionalization of Polyhalogenated Pyridine Scaffolds

In medicinal chemistry programs constructing polysubstituted pyridine cores, 2-iodo-6-(trifluoromethyl)pyridine serves as the initial electrophilic partner. The iodine atom is displaced first—via Suzuki, Sonogashira, or CuCF₃-mediated trifluoromethylation—with exclusive chemoselectivity over any subsequently installed halogen, as established by the intramolecular competition experiments of Cottet & Schlosser [1]. This orthogonal reactivity eliminates the need for protecting groups and enables a streamlined, modular approach to building pyridine-focused compound libraries.

Direct Trifluoromethyl Group Installation via Copper-Mediated Displacement

When the synthetic goal is to install a trifluoromethyl group at the 2-position of a pyridine ring with near-quantitative yield, 2-iodopyridines are the uniquely suitable substrates. The 50-fold kinetic advantage of iodo over bromo in CuCF₃ displacement [1] translates directly into higher isolated yields and shorter reaction times, making the iodo derivative the preferred starting material for CF₃ installation in both discovery and process chemistry settings.

Metal-Catalyzed Amination for 2-Aminopyridine Library Synthesis

The 6-CF₃ substituent provides a 13-percentage-point yield advantage over the 5-CF₃ regioisomer in Cu-MOF-catalyzed amination of 2-halopyridines (72% vs 59%) [2]. Researchers building focused libraries of 2-aminopyridines with trifluoromethyl substitution should prioritize the 6-CF₃ scaffold to maximize synthetic throughput. While the published data are for the bromo derivative, the iodo congener is expected to react under milder conditions, potentially enabling a broader substrate scope with thermally sensitive amines.

Pharmaceutical Intermediate Supply for Kinase Inhibitor Programs

2-Iodo-6-(trifluoromethyl)pyridine is explicitly cited as a key building block in patent families covering pyrrolopyrazole kinase inhibitors (EP-1838718-B1) and CCR2 antagonists (EP-2834234-B1) [3]. The combination of an iodine cross-coupling handle with a metabolically stable trifluoromethyl group makes this scaffold a recurrent motif in drug discovery, and ensuring a reliable supply of the iodo (rather than bromo or chloro) intermediate is essential for maintaining the validated synthetic route to these clinical candidates.

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